2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Overview
Description
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride, also known as (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, is a chemical compound with the molecular formula C5H12Cl2N2 . It is a white solid with a molecular weight of 171.07 .
Synthesis Analysis
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane involves a series of reactions. The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . Another method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 2,5-Diazabicyclo[2.2.1]heptane are complex. For instance, (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 171.07 .Scientific Research Applications
Synthesis and Chemical Properties
2,5-Diazabicyclo[2.2.1]heptane (DBH) is a significant compound in medicinal chemistry and pharmaceutical research. The synthesis of DBH, including a concise sequence that facilitates access to this compound on a gram scale, is notable for its application in medicinal research. This process involves a Staudinger reduction of an azide, enabling transannular cyclisation (Beinat et al., 2013). Furthermore, the molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, providing foundational knowledge for its further application in scientific research (Britvin & Rumyantsev, 2017).
Application in Drug Synthesis
DBH derivatives have shown significant potential in drug synthesis. For instance, biaryl substituted DBH compounds have been tested for their affinity toward alpha7 neuronal nicotinic receptors (NNRs). The synthesis and structure-activity relationship (SAR) studies of these compounds provide insights into developing potent alpha7 NNR agonist activity (Li et al., 2010). Additionally, the synthesis of biologically active bridged diazabicycloheptanes, including DBH, reveals their varied activities, which are crucial for drug development (Murineddu et al., 2012).
Safety and Hazards
The safety data sheet for 2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to avoid contact with skin and eyes, and inhalation of vapor or mist .
Properties
IUPAC Name |
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOCGDMKRSJMT-ALUAXPQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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